![molecular formula C25H22FN3O2S B2730536 2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-69-9](/img/structure/B2730536.png)
2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H22FN3O2S and its molecular weight is 447.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sustainable Synthesis of Quinolines and Pyrimidines
Mastalir et al. (2016) conducted a study focusing on the sustainable and practical synthesis of substituted quinolines and pyrimidines, showcasing high atom efficiency via dehydrogenation and condensation steps. This research highlights an environmentally benign approach to synthesizing these compounds, with quinolines and pyrimidines achieving isolated yields of up to 91% and 90%, respectively (Mastalir et al., 2016).
Antioxidant Activity of Pyrimidoquinolines
A study by Ismaili et al. (2008) prepared new hexahydropyrimido[5,4-c]quinoline derivatives and evaluated their antioxidant properties. They discovered that compounds containing a thiourea moiety exhibited better antioxidant activity (Ismaili et al., 2008).
Synthesis and Reaction Studies
Mrkvička et al. (2010) investigated the reaction of 3-aminoquinoline-2,4-diones with thiourea, leading to novel thioxo derivatives of imidazoquinazolines. This research provides insights into the molecular rearrangements and characterization of these compounds (Mrkvička et al., 2010).
Synthesis of Fluorobenzoquinolines
Krapcho et al. (1993) described the synthesis of difluorobenzoquinolines, emphasizing the substitution of fluorides by diamines to yield amino derivatives. This study contributes to the knowledge of synthesizing fluorine-bearing quinolines (Krapcho et al., 1993).
CO2 Fixation in Chemical Synthesis
Kimura et al. (2012) demonstrated the use of tungstate catalysts for the efficient fixation of CO2 with aminobenzonitriles to produce quinazolinediones. This research is significant in the context of carbon dioxide utilization and environmental sustainability (Kimura et al., 2012).
Covalent Addition Studies with Quinones
Dekker et al. (1982) investigated the covalent addition of substrates and activators to pyrrolo-quinoline quinone. Their findings contribute to the understanding of the chemical behavior of quinones and their potential applications (Dekker et al., 1982).
Electronic Material Applications
Huang et al. (2006) synthesized dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. They explored their application as electron-transport materials for organic light-emitting devices, signifying the potential of such compounds in electronic applications (Huang et al., 2006).
Multicomponent Synthesis for Novel Compounds
Diab et al. (2021) developed a series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline derivatives linked to different cores. This study showcases the versatility of multicomponent reactions in synthesizing complex molecular structures (Diab et al., 2021).
Amylolytic Agents Synthesis
Makki et al. (2012) focused on synthesizing novel fluorine-bearing quinoline derivatives with potential as amylolytic agents. This research adds to the understanding of synthesizing biologically active compounds (Makki et al., 2012).
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S/c1-14-9-11-15(12-10-14)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)32-13-16-5-2-3-6-17(16)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQHFPKDKNJNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.